molecular formula C14H20N6O2S B2945369 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide CAS No. 1428356-09-5

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide

Cat. No.: B2945369
CAS No.: 1428356-09-5
M. Wt: 336.41
InChI Key: FGJPPEMOVQDPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C14H20N6O2S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is likely to be tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by specifically inhibiting their activity . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s mode of action is similar to that of Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia .

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. The exact pathways affected would depend on the specific tyrosine kinase being targeted. For instance, if the compound targets the Abelson tyrosine kinase, it could affect the signaling pathways involved in cell growth and division .

Pharmacokinetics

Similar compounds like imatinib have been structurally characterized , which could provide insights into the potential ADME properties of this compound.

Result of Action

The result of the compound’s action would be the inhibition of the activity of specific tyrosine kinases. This could lead to the disruption of cellular processes regulated by these enzymes, such as cell growth and division . In the context of diseases like leukemia, this could potentially lead to the inhibition of cancer cell proliferation .

Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-3-23(21,22)17-9-8-16-13-10-14(19-11(2)18-13)20-12-6-4-5-7-15-12/h4-7,10,17H,3,8-9H2,1-2H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJPPEMOVQDPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCNC1=CC(=NC(=N1)C)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.